molecular formula C24H20BrNO2 B11272941 5-(2-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11272941
M. Wt: 434.3 g/mol
InChI Key: LRSXACCVRAEELU-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a phenylethyl group

Preparation Methods

The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-bromobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to produce the desired pyrrolone compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl group can participate in halogen bonding, influencing molecular recognition processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 5-(2-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolone derivatives with different substituents. For instance:

    5-(2-Chlorophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorine atom instead of bromine.

    5-(2-Methylphenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methyl group instead of bromine. The uniqueness of 5-(2-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

2-(2-bromophenyl)-4-hydroxy-3-phenyl-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2/c25-20-14-8-7-13-19(20)22-21(18-11-5-2-6-12-18)23(27)24(28)26(22)16-15-17-9-3-1-4-10-17/h1-14,22,27H,15-16H2

InChI Key

LRSXACCVRAEELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

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